4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
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Overview
Description
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C9H6F4O3 and a molecular weight of 238.14 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a tetrafluoroethoxy group at the para position. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-Hydroxybenzoic acid+1,1,2,2-Tetrafluoroethanol→4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.
Substitution: Formation of nitro, halogenated, or other substituted benzoic acid derivatives.
Scientific Research Applications
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is primarily related to its ability to interact with specific molecular targets. The tetrafluoroethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid methyl ester
- This compound ethyl ester
- This compound propyl ester
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the tetrafluoroethoxy group. This group imparts distinct physicochemical properties, such as increased stability, lipophilicity, and reactivity, which differentiate it from other benzoic acid derivatives .
Properties
IUPAC Name |
4-(1,1,2,2-tetrafluoroethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-5(2-4-6)7(14)15/h1-4,8H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGWTILJZWYEMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(C(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380216 |
Source
|
Record name | 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10009-25-3 |
Source
|
Record name | 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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